1,4-Dioxaspiro[4.7]dodecan-6-one
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Overview
Description
1,4-Dioxaspiro[4.7]dodecan-6-one is a chemical compound with the molecular formula C12H20O2. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.7]dodecan-6-one can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, leading to the formation of the spiro compound .
Industrial Production Methods: While specific industrial production methods for 1,4-Dioxaspiro[4This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1,4-Dioxaspiro[4.7]dodecan-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4-Dioxaspiro[4.7]dodecan-6-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[4.7]dodecan-6-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed that the compound can interact with enzymes and receptors, leading to various biological effects. These interactions may involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decan-6-one: This compound has a similar spiro structure but with a different ring size.
1,6-Dioxaspiro[4.4]nonane: Another spiro compound with a different ring configuration.
Uniqueness: 1,4-Dioxaspiro[4.7]dodecan-6-one is unique due to its specific ring size and the presence of two oxygen atoms in the spiro structure. This gives it distinct chemical and physical properties compared to other spiro compounds .
Properties
CAS No. |
89874-33-9 |
---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.7]dodecan-6-one |
InChI |
InChI=1S/C10H16O3/c11-9-5-3-1-2-4-6-10(9)12-7-8-13-10/h1-8H2 |
InChI Key |
IRSHQOIUDVCAQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(C(=O)CC1)OCCO2 |
Origin of Product |
United States |
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